Cas no 2580230-82-4 (6-(2-{(benzyloxy)carbonylamino}propoxy)pyrazine-2-carboxylic acid)
6-(2-{(benzyloxy)carbonylamino}propoxy)pyrazine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-27731088
- 6-(2-{[(benzyloxy)carbonyl]amino}propoxy)pyrazine-2-carboxylic acid
- 2580230-82-4
- 6-(2-{(benzyloxy)carbonylamino}propoxy)pyrazine-2-carboxylic acid
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- Inchi: 1S/C16H17N3O5/c1-11(9-23-14-8-17-7-13(19-14)15(20)21)18-16(22)24-10-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,22)(H,20,21)
- InChI Key: FXKKBDRHBJMYAN-UHFFFAOYSA-N
- SMILES: O(C1C=NC=C(C(=O)O)N=1)CC(C)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 331.11682065g/mol
- Monoisotopic Mass: 331.11682065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 111Ų
6-(2-{(benzyloxy)carbonylamino}propoxy)pyrazine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27731088-1g |
6-(2-{[(benzyloxy)carbonyl]amino}propoxy)pyrazine-2-carboxylic acid |
2580230-82-4 | 1g |
$1129.0 | 2023-09-10 | ||
| Enamine | EN300-27731088-5g |
6-(2-{[(benzyloxy)carbonyl]amino}propoxy)pyrazine-2-carboxylic acid |
2580230-82-4 | 5g |
$3273.0 | 2023-09-10 | ||
| Enamine | EN300-27731088-10g |
6-(2-{[(benzyloxy)carbonyl]amino}propoxy)pyrazine-2-carboxylic acid |
2580230-82-4 | 10g |
$4852.0 | 2023-09-10 | ||
| Enamine | EN300-27731088-0.05g |
6-(2-{[(benzyloxy)carbonyl]amino}propoxy)pyrazine-2-carboxylic acid |
2580230-82-4 | 95.0% | 0.05g |
$948.0 | 2025-03-19 | |
| Enamine | EN300-27731088-0.1g |
6-(2-{[(benzyloxy)carbonyl]amino}propoxy)pyrazine-2-carboxylic acid |
2580230-82-4 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
| Enamine | EN300-27731088-0.25g |
6-(2-{[(benzyloxy)carbonyl]amino}propoxy)pyrazine-2-carboxylic acid |
2580230-82-4 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
| Enamine | EN300-27731088-0.5g |
6-(2-{[(benzyloxy)carbonyl]amino}propoxy)pyrazine-2-carboxylic acid |
2580230-82-4 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 | |
| Enamine | EN300-27731088-1.0g |
6-(2-{[(benzyloxy)carbonyl]amino}propoxy)pyrazine-2-carboxylic acid |
2580230-82-4 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
| Enamine | EN300-27731088-2.5g |
6-(2-{[(benzyloxy)carbonyl]amino}propoxy)pyrazine-2-carboxylic acid |
2580230-82-4 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
| Enamine | EN300-27731088-5.0g |
6-(2-{[(benzyloxy)carbonyl]amino}propoxy)pyrazine-2-carboxylic acid |
2580230-82-4 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 |
6-(2-{(benzyloxy)carbonylamino}propoxy)pyrazine-2-carboxylic acid Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 6-(2-{(benzyloxy)carbonylamino}propoxy)pyrazine-2-carboxylic acid
Introduction to 6-(2-{(benzyloxy)carbonylamino}propoxy)pyrazine-2-carboxylic acid (CAS No. 2580230-82-4)
6-(2-{(benzyloxy)carbonylamino}propoxy)pyrazine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2580230-82-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazine family, a heterocyclic aromatic structure known for its broad spectrum of biological activities. The presence of multiple functional groups, including an amide linkage, an ester moiety, and an alkoxy group, makes this molecule a versatile scaffold for drug discovery and development.
The benzyloxy)carbonylamino}propoxy substituent is particularly noteworthy, as it introduces both hydrophobicity and charge distribution, which can influence the compound's solubility, bioavailability, and interactions with biological targets. This structural feature is often exploited in medicinal chemistry to enhance pharmacokinetic properties and improve binding affinity to enzymes or receptors. The pyrazine core itself is a well-documented pharmacophore, present in numerous bioactive molecules that have demonstrated efficacy in treating various diseases.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazine derivatives. These compounds have shown promise in multiple therapeutic areas, including oncology, inflammation, and central nervous system disorders. The 6-(2-{(benzyloxy)carbonylamino}propoxy)pyrazine-2-carboxylic acid structure represents an advanced derivative that has been engineered to optimize pharmacological profiles for specific applications.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The amide bond within the benzyloxy)carbonylamino}propoxy group can be further modified through chemical reactions such as hydrolysis or coupling reactions, allowing for the creation of peptidomimetics or other bioactive entities. This flexibility makes it an invaluable tool for synthetic chemists aiming to develop next-generation therapeutics.
Recent studies have highlighted the role of pyrazine derivatives in modulating enzyme activity and receptor binding. For instance, modifications of the pyrazine ring have been shown to enhance interactions with targets such as kinases and phosphodiesterases, which are critical in cellular signaling pathways. The 6-(2-{(benzyloxy)carbonylamino}propoxy)pyrazine-2-carboxylic acid molecule may serve as a foundation for developing inhibitors or activators of these enzymes, potentially leading to breakthroughs in treating conditions like cancer and cardiovascular diseases.
The ester functionality at the 2-position of the pyrazine ring is another key feature that warrants exploration. Ester groups are frequently incorporated into drug candidates due to their ability to improve membrane permeability and metabolic stability. In particular, benzyloxy carbonyl esters are known to enhance protease resistance, making them suitable for prodrug formulations. This characteristic could be leveraged to design long-acting analogs of existing drugs or to improve the delivery of bioactive molecules.
The alkoxy group extending from the pyrazine core contributes to the compound's overall polarity and solubility profile. This feature is particularly important in drug design, as it can influence how well a molecule crosses biological membranes and distributes within the body. By tuning the length and nature of this alkoxy chain, chemists can fine-tune solubility parameters to achieve optimal pharmacokinetic properties.
From a synthetic chemistry perspective, 6-(2-{(benzyloxy)carbonylamino}propoxy)pyrazine-2-carboxylic acid exemplifies the sophistication achievable through multi-step organic synthesis. The integration of multiple functional groups into a single molecular framework requires careful planning and execution but offers significant rewards in terms of biological activity and therapeutic potential. Advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules with high precision and yield.
In conclusion,6-(2-{(benzyloxy)carbonylamino}propoxy)pyrazine-2-carboxylic acid (CAS No. 2580230-82-4) represents a promising candidate for further exploration in drug discovery. Its unique structural features—comprising an amide linkage,benzyloxy)carbonylamino}propoxy substituent,alkoxy group, and pyrazine core—make it a versatile scaffold with potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic strategies,this compound holds great promise for contributing to next-generation pharmaceutical innovations.
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